1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
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Overview
Description
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate typically involves the reaction of dimethyl malonate with 5-bromo-3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO)
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C)
Oxidation: Oxidizing agents (e.g., m-CPBA)
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups
Reduction: Formation of amine derivatives
Oxidation: Formation of N-oxides
Scientific Research Applications
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl 2-(5-chloro-3-cyanopyridin-2-yl)propanedioate
- 1,3-Dimethyl 2-(5-fluoro-3-cyanopyridin-2-yl)propanedioate
- 1,3-Dimethyl 2-(5-iodo-3-cyanopyridin-2-yl)propanedioate
Uniqueness
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Properties
IUPAC Name |
dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUYRQJDNDOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742855 |
Source
|
Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-81-3 |
Source
|
Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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